4H-Furo[3,2-B]pyrrole
CAS No.: 250-91-9
Cat. No.: VC3953303
Molecular Formula: C6H5NO
Molecular Weight: 107.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 250-91-9 |
|---|---|
| Molecular Formula | C6H5NO |
| Molecular Weight | 107.11 g/mol |
| IUPAC Name | 4H-furo[3,2-b]pyrrole |
| Standard InChI | InChI=1S/C6H5NO/c1-3-7-5-2-4-8-6(1)5/h1-4,7H |
| Standard InChI Key | PLJIVNLEQUBQTH-UHFFFAOYSA-N |
| SMILES | C1=CNC2=C1OC=C2 |
| Canonical SMILES | C1=CNC2=C1OC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
4H-Furo[3,2-B]pyrrole consists of a five-membered furan ring fused to a pyrrole ring, with the numbering system defined by IUPAC nomenclature (Figure 1). The fusion occurs at the 3,2-b positions, resulting in a planar bicyclic system with alternating oxygen and nitrogen heteroatoms . The compound’s aromaticity arises from the conjugated π-electron system across both rings, which influences its electronic properties and reactivity.
Table 1: Molecular Data for 4H-Furo[3,2-B]pyrrole
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 107.11 g/mol |
| CAS Registry Number | 250-91-9 |
| SMILES | O1C=CC2=C1N=CC=C2 |
Spectroscopic Features
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for protons in the fused ring system. For example, the H-3 proton of the pyrrole ring resonates as a singlet at 6.06 ppm, while the H-6 proton of the furan ring appears at 6.74 ppm . Infrared (IR) spectra show characteristic absorption bands for the NH group (3373–3190 cm) and carbonyl groups (1630–1640 cm) in derivatives .
Synthetic Methodologies
Traditional Synthesis Routes
The synthesis of 4H-furo[3,2-B]pyrrole derivatives often begins with carboxylate precursors. For instance, 2-triphenylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylate (1d) is synthesized in 89% yield via reaction of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate (1a) with triphenylmethyl chloride in dimethylformamide (DMF) using sodium hydride as a base (Scheme 1) . This method leverages the nucleophilicity of the pyrrole nitrogen to facilitate tritylation, despite steric hindrance from adjacent substituents.
Scheme 1: Synthesis of 2-Trityl-4H-furo[3,2-b]pyrrole-5-carboxylate
Microwave-Assisted Cyclization
Recent advancements utilize microwave irradiation to accelerate cyclization reactions. For example, carbohydrazide derivatives undergo cyclization in acetic acid under microwave conditions to form pyrazine or acetamide derivatives . This approach reduces reaction times from hours to minutes while maintaining high yields (60–85%) .
Chemical Reactivity and Functionalization
Decarboxylation and Formylation
Hydrolysis of furo[3,2-b]pyrrole-5-carboxylates (e.g., 1a–1d) with trifluoroacetic acid (TFA) yields carboxylic acids (5a–5c), which undergo one-pot decarboxylation and formylation with triethyl orthoformate to produce 5-carbaldehydes (6a–6b) . The aldehydes exhibit distinct NMR signals for the formyl group at 9.70–9.90 ppm .
Hydrazide Formation and Complexation
Reaction of carboxylates with hydrazine hydrate yields carbohydrazides, which form copper(II) complexes with enhanced stability. These complexes, characterized by UV-Vis and ESR spectroscopy, show potential as catalysts or bioactive agents .
| Compound | E. coli MIC (mM) | M. luteus MIC (mM) |
|---|---|---|
| 5c | 0.16 | <0.10 |
| 8c | 2.56 | 1.92 |
| Ampicillin | 3.20 | 2.40 |
Structure-Activity Relationships (SAR)
Substituents at the C-2 and C-5 positions critically influence bioactivity. Electron-withdrawing groups (e.g., carboxylic acids) enhance binding affinity to bacterial targets, while bulky substituents like triphenylmethyl reduce steric accessibility .
Industrial and Research Applications
Medicinal Chemistry
The scaffold’s versatility enables the development of antimicrobial, anticancer, and anti-inflammatory agents. Derivatives such as 2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid are under investigation for enzyme inhibition mechanisms.
Material Science
Functionalized derivatives serve as ligands in coordination chemistry, forming metal complexes with applications in catalysis and materials synthesis .
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